1,4-Dimethyl-7-(propan-2-yl)-1H-indene
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Overview
Description
1,4-Dimethyl-7-(propan-2-yl)-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of two methyl groups at the 1 and 4 positions and an isopropyl group at the 7 position on the indene skeleton. It is a derivative of azulene, known for its unique chemical structure and interesting biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1H-indene typically involves the alkylation of indene derivatives. One common method is the Friedel-Crafts alkylation, where indene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-7-(propan-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂), Lewis acids (AlCl₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
1,4-Dimethyl-7-(propan-2-yl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1H-indene involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: 1,4-Dimethyl-7-isopropylazulene, known for its blue color and use in cosmetics and pharmaceuticals.
Chamazulene: Another azulene derivative with anti-inflammatory properties.
Azulene: The parent compound, known for its unique structure and biological activities.
Uniqueness
1,4-Dimethyl-7-(propan-2-yl)-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives have shown potential in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
66325-50-6 |
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Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1,4-dimethyl-7-propan-2-yl-1H-indene |
InChI |
InChI=1S/C14H18/c1-9(2)12-7-5-10(3)13-8-6-11(4)14(12)13/h5-9,11H,1-4H3 |
InChI Key |
RRXHCGAXZLYARA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=C(C=CC(=C12)C(C)C)C |
Origin of Product |
United States |
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